molecular formula C17H11F4N5O B11535516 N'-[(1Z)-1-(3,4-difluorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethylidene]-2,4-difluorobenzohydrazide

N'-[(1Z)-1-(3,4-difluorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethylidene]-2,4-difluorobenzohydrazide

Cat. No.: B11535516
M. Wt: 377.30 g/mol
InChI Key: BMBLDVGXMIDLLS-LFVJCYFKSA-N
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Description

N’-[(1Z)-1-(3,4-difluorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethylidene]-2,4-difluorobenzohydrazide is a synthetic compound that belongs to the class of triazole derivatives This compound is characterized by the presence of difluorophenyl and triazolyl groups, which contribute to its unique chemical properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(1Z)-1-(3,4-difluorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethylidene]-2,4-difluorobenzohydrazide typically involves the condensation of 3,4-difluoroacetophenone with 1H-1,2,4-triazole in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in an organic solvent such as ethanol or methanol. The resulting intermediate is then reacted with 2,4-difluorobenzohydrazide to form the final product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and catalysts to ensure high yield and purity. The reaction conditions are optimized to minimize the formation of by-products and to ensure the efficient conversion of starting materials to the desired product.

Chemical Reactions Analysis

Types of Reactions

N’-[(1Z)-1-(3,4-difluorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethylidene]-2,4-difluorobenzohydrazide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the triazole ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of difluorophenyl-triazole derivatives.

    Reduction: Formation of reduced hydrazide derivatives.

    Substitution: Formation of substituted triazole derivatives.

Scientific Research Applications

N’-[(1Z)-1-(3,4-difluorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethylidene]-2,4-difluorobenzohydrazide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Studied for its antifungal and antibacterial properties.

    Industry: Utilized in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of N’-[(1Z)-1-(3,4-difluorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethylidene]-2,4-difluorobenzohydrazide involves its interaction with specific molecular targets. The triazole ring is known to inhibit the activity of certain enzymes by binding to their active sites. This binding disrupts the normal function of the enzyme, leading to the inhibition of biochemical pathways. The difluorophenyl groups enhance the compound’s binding affinity and specificity towards its targets.

Comparison with Similar Compounds

Similar Compounds

    Fluconazole: A triazole antifungal agent with a similar triazole ring structure.

    Voriconazole: Another triazole antifungal with enhanced activity compared to fluconazole.

    Itraconazole: A triazole antifungal with a broader spectrum of activity.

Uniqueness

N’-[(1Z)-1-(3,4-difluorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethylidene]-2,4-difluorobenzohydrazide is unique due to its specific combination of difluorophenyl and triazole groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C17H11F4N5O

Molecular Weight

377.30 g/mol

IUPAC Name

N-[(Z)-[1-(3,4-difluorophenyl)-2-(1,2,4-triazol-1-yl)ethylidene]amino]-2,4-difluorobenzamide

InChI

InChI=1S/C17H11F4N5O/c18-11-2-3-12(14(20)6-11)17(27)25-24-16(7-26-9-22-8-23-26)10-1-4-13(19)15(21)5-10/h1-6,8-9H,7H2,(H,25,27)/b24-16+

InChI Key

BMBLDVGXMIDLLS-LFVJCYFKSA-N

Isomeric SMILES

C1=CC(=C(C=C1/C(=N/NC(=O)C2=C(C=C(C=C2)F)F)/CN3C=NC=N3)F)F

Canonical SMILES

C1=CC(=C(C=C1C(=NNC(=O)C2=C(C=C(C=C2)F)F)CN3C=NC=N3)F)F

Origin of Product

United States

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